Cas no 226575-84-4 ((2R,6S)-2,6-dimethyl-1-(propan-2-yl)piperazine, cis)

(2R,6S)-2,6-dimethyl-1-(propan-2-yl)piperazine, cis structure
226575-84-4 structure
Product Name:(2R,6S)-2,6-dimethyl-1-(propan-2-yl)piperazine, cis
CAS No:226575-84-4
MF:C9H20N2
MW:156.268502235413
MDL:MFCD20664114
CID:244839
PubChem ID:10583032
Update Time:2025-04-19

(2R,6S)-2,6-dimethyl-1-(propan-2-yl)piperazine, cis Chemical and Physical Properties

Names and Identifiers

    • Piperazine,2,6-dimethyl-1-(1-methylethyl)-, (2R,6S)-rel-
    • (2R,6S)-2,6-dimethyl-1-propan-2-ylpiperazine
    • 1-ETHYL-4-(1-METHYLETHYL)PIPERAZINE
    • (2R,6S)-2,6-DIMETHYL-1-(1-METHYLETHYL)PIPERAZINE
    • Piperazine, 2,6-dimethyl-1-(1-methylethyl)-, (2R,6S)-rel- (9CI)
    • (2R,6S)-2,6-dimethyl-1-(propan-2-yl)piperazine, cis
    • DTXSID10441985
    • (2R,6S)-2,6-Dimethyl-1-(propan-2-yl)piperazine
    • (2S,6R)-1-isopropyl-2,6-dimethylpiperazine
    • 226575-84-4
    • SCHEMBL459192
    • EN300-2993706
    • (2S,6R)-2,6-dimethyl-1-propan-2-ylpiperazine
    • MZNKZMVNGQSWIW-DTORHVGOSA-N
    • MDL: MFCD20664114
    • Inchi: 1S/C9H20N2/c1-7(2)11-8(3)5-10-6-9(11)4/h7-10H,5-6H2,1-4H3/t8-,9+
    • InChI Key: MZNKZMVNGQSWIW-DTORHVGOSA-N
    • SMILES: N1(C(C)C)[C@@H](C)CNC[C@H]1C

Computed Properties

  • Exact Mass: 156.1628
  • Monoisotopic Mass: 156.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

(2R,6S)-2,6-dimethyl-1-(propan-2-yl)piperazine, cis Pricemore >>

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